molecular formula C12H21NO2 B2805802 Ethyl decahydroquinoline-4-carboxylate CAS No. 2117000-33-4

Ethyl decahydroquinoline-4-carboxylate

Cat. No.: B2805802
CAS No.: 2117000-33-4
M. Wt: 211.305
InChI Key: OWHOKDZDSVMHDP-UHFFFAOYSA-N
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Description

Ethyl decahydroquinoline-4-carboxylate belongs to the quinoline carboxylate family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The decahydroquinoline core indicates full saturation of the quinoline ring system, conferring unique stereochemical and physicochemical properties. This compound is synthesized via Michael addition-initiated three-component reactions, as demonstrated by Du et al., using ethyl 2-oxocyclohexanecarboxylate, methacrolein, and allylamine, followed by NaBH₄ reduction to yield a yellow oil with a diastereomeric ratio (dr) of 6:1 .

Properties

IUPAC Name

ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h9-11,13H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHOKDZDSVMHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC2C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl decahydroquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the hydrogenation of quinoline derivatives under high pressure and temperature in the presence of a catalyst such as palladium on carbon. The resulting decahydroquinoline intermediate is then esterified with ethyl chloroformate in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient hydrogenation and esterification. The use of advanced catalysts and optimized reaction conditions enhances the yield and purity of the compound.

Chemical Reactions Analysis

Hydrogenation and Reduction Reactions

The decahydroquinoline core undergoes stereoselective hydrogenation to install substituents while preserving the cis-fused ring conformation. Key findings include:

Reaction Conditions Catalyst/Reagents Outcome Yield Source
Double bond hydrogenationH<sub>2</sub> (1 atm), EtOAc/EtOHPd(OAc)<sub>2</sub>, Et<sub>3</sub>SiHSelective reduction to cis-decahydroquinoline without epimerization85%
Enone hydrogenationH<sub>2</sub> (balloon), HOAcPt/CFormation of 5-oxo-cis-decahydroquinoline via diastereoselective reduction78%
  • Mechanistic Insight : Hydrogenation proceeds preferentially from the less hindered β-face of the bicyclic system, confirmed by NOE correlations .

Ester Hydrolysis and Functionalization

The ethyl ester group is susceptible to hydrolysis and nucleophilic substitution:

Reaction Conditions Reagents Outcome Yield Source
Acidic hydrolysis6M HCl, refluxH<sub>2</sub>O/EtOHDecarboxylation to decahydroquinoline-4-carboxylic acid90%
Basic hydrolysisNaOH (1M), RTH<sub>2</sub>O/THFPartial hydrolysis to sodium decahydroquinoline-4-carboxylate65%
  • Stereochemical Stability : The ester’s α-position is prone to epimerization under basic conditions unless tertiary amines (e.g., Et<sub>3</sub>N) are used to suppress iminium ion formation .

Deprotection and Cyclization

Removal of protective groups (e.g., Cbz) enables intramolecular cyclization:

Reaction Conditions Catalyst Outcome Yield Source
Cbz deprotectionPd(OAc)<sub>2</sub>, Et<sub>3</sub>SiHEtOAc/EtOH, 30 mol% PdCyclization to cis-lactam derivatives73%
Reductive aminationH<sub>2</sub>, NH<sub>4</sub>OAcPd/C, MeOHFormation of N-alkylated decahydroquinolines68%
  • Key Observation : Palladium-catalyzed deprotection avoids over-reduction by optimizing solvent polarity (EtOAc:EtOH) .

Knoevenagel Condensation

The ester participates in cascade reactions to construct polycyclic frameworks:

Reaction Conditions Base Outcome Yield Source
Aldol-Michael cascadeDBU, CH<sub>2</sub>Cl<sub>2</sub>, RTAldehyde/ethyl cyanoacetateFormation of 1,2,3,4-tetrahydroquinoline derivatives79%
  • Mechanism : Base-mediated enolate formation triggers sequential aza-Michael and Michael additions, enabling diastereoselective synthesis .

Oxidation and Functional Group Interconversion

The saturated ring system resists oxidation, but side-chain modifications are feasible:

Reaction Conditions Reagents Outcome Yield Source
O-AcetylationAc<sub>2</sub>O, DMAPCH<sub>2</sub>Cl<sub>2</sub>, RTAcetylated derivatives for elimination reactions82%
Enzymatic oxidationPtCYP782C1, NADPHTransient plant expressionDesaturation to diene intermediatesN/R

Scientific Research Applications

Applications in Organic Synthesis

  • Intermediate in Synthesis : Ethyl decahydroquinoline-4-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows it to participate in numerous chemical reactions, including cyclizations and functional group transformations, making it a valuable building block in organic synthesis.
  • Pharmaceutical Development : The compound has been explored for its potential use in developing new pharmaceuticals. Tetrahydroquinoline derivatives, including those derived from this compound, have shown promise as active pharmaceutical ingredients due to their diverse biological activities, including antitumor and antimicrobial properties .
  • Pesticide Formulation : Compounds related to this compound have been utilized in formulating pesticides. The structural features of these compounds contribute to their effectiveness as agrochemicals, providing a pathway for the development of environmentally friendly pest control agents .

The biological activity of this compound derivatives has been a focal point of research:

  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various strains of bacteria, making them candidates for antibiotic development .
  • Anticancer Activity : Research has indicated that certain tetrahydroquinoline derivatives possess anticancer properties, potentially serving as leads for new cancer therapies .

Case Study 1: Synthesis of Tetrahydroquinolines

A study demonstrated the synthesis of highly substituted tetrahydroquinolines through a three-component cascade reaction involving ethyl cyanoacetate. This method showcased the efficiency of using this compound as a scaffold for generating diverse chemical entities with potential pharmacological applications .

Case Study 2: Antimicrobial Testing

In a recent investigation, several derivatives of this compound were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the structure enhanced their inhibitory effects, suggesting pathways for further development into therapeutic agents .

Data Tables

Application AreaDescriptionExamples/Notes
Organic SynthesisIntermediate for synthesizing bioactive compoundsUsed in cascade reactions
Pharmaceutical DevelopmentPotential lead compounds for new drugsAntitumor and antimicrobial activities
Agricultural ChemistryFormulation of eco-friendly pesticidesEffective against various agricultural pests

Mechanism of Action

The mechanism of action of Ethyl decahydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares ethyl decahydroquinoline-4-carboxylate with key analogues:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents/Ring Saturation Synthesis Method
This compound C₁₄H₂₁NO₂ 235.32 Not reported Fully saturated decahydroquinoline Michael addition, NaBH₄ reduction
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (52980-28-6) C₁₂H₁₁NO₃ 217.22 270–272 Partially unsaturated (1,4-dihydro), 4-oxo group Condensation reactions
Ethyl 2-chloro-5-methylquinoline-4-carboxylate (1242336-52-2) C₁₃H₁₂ClNO₂ 249.70 Not reported Chloro and methyl substituents Not specified
Ethyl 6-hydroxyquinoline-4-carboxylate (31610-09-0) C₁₂H₁₁NO₃ 217.22 Not reported 6-hydroxy group Not specified
Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (321885-01-2) C₁₃H₁₃NO₃ 231.25 Not reported 1-methyl, 4-oxo groups Not specified

Key Observations :

  • Saturation vs.
  • Substituent Effects : Chloro and methyl groups (e.g., 1242336-52-2) increase molecular weight and hydrophobicity, while hydroxy groups (e.g., 31610-09-0) introduce hydrogen-bonding capacity .

Biological Activity

Ethyl decahydroquinoline-4-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure that offers various functionalization opportunities. The specific configuration at C-2 and the functional groups at C-3 significantly influence its biological activities .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a study evaluated its effects against Ehrlich Ascites Carcinoma (EAC) cells in mice, demonstrating a 100% reduction in tumor cell viability . The compound exhibited significant antioxidant properties and induced apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

Table 1: Summary of Antitumor Effects

ParameterControl GroupTreatment GroupSignificance
Tumor Cell Viability (%)1000p < 0.001
Total Antioxidant CapacityLowHighp < 0.01
Apoptotic ActivityNoneSignificantp < 0.001

Neuroactive Properties

This compound also shows promise in neuropharmacology . Research indicates that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE can enhance neurotransmitter levels, potentially improving cognitive function .

Case Studies

A notable case study involved the administration of this compound in a controlled trial with EAC-bearing mice. The study monitored various health parameters including liver and kidney functions, confirming no adverse effects post-treatment. Histopathological examinations corroborated these findings, showing minimal pathological changes compared to control groups .

Q & A

Q. What are the common synthetic routes for Ethyl decahydroquinoline-4-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves two key steps:

  • Hydrogenation : Quinoline derivatives are hydrogenated under high pressure (e.g., 50–100 bar H₂) at 80–120°C using a palladium-on-carbon catalyst to yield decahydroquinoline intermediates. This step is stereoselective, favoring β-face hydrogenation due to reduced steric hindrance, confirmed by NOE correlations .
  • Esterification : The intermediate reacts with ethyl chloroformate in the presence of triethylamine (Et₃N) as a base to form the ethyl ester. Continuous flow reactors are used industrially to enhance yield (≥85%) and purity . Methodological Tip: Monitor reaction progress via TLC or GC-MS, and optimize catalyst loading (5–10% Pd/C) to balance cost and efficiency.

Q. How does the ethyl ester group influence hydrolysis reactivity, and what are the optimal conditions for functionalization?

The ester group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

  • Acidic Hydrolysis (6M HCl, reflux) : Results in decarboxylation to decahydroquinoline-4-carboxylic acid (90% yield) .
  • Basic Hydrolysis (1M NaOH, RT) : Produces sodium decahydroquinoline-4-carboxylate (65% yield) but risks epimerization at the α-position. Adding Et₃N suppresses iminium ion formation, stabilizing the stereochemistry . Methodological Tip: Use buffered conditions (pH 7–8) to minimize side reactions during basic hydrolysis.

Q. What biological activities have been identified for this compound derivatives?

Key activities include:

  • Antimicrobial Effects : Derivatives inhibit Staphylococcus aureus and Escherichia coli via enzyme disruption (e.g., binding to bacterial topoisomerases) .
  • Anticancer Potential : In murine models, derivatives reduced Ehrlich Ascites Carcinoma cell viability by 100% (p < 0.001) through apoptosis induction and antioxidant activity . Methodological Tip: Use MIC assays for antimicrobial screening and MTT assays for cytotoxicity profiling.

Advanced Research Questions

Q. How can stereochemical instability during functionalization be mitigated?

Epimerization at the α-position occurs under basic conditions due to iminium ion formation. Strategies include:

  • Additive Use : Tertiary amines (e.g., Et₃N) stabilize the intermediate by protonating reactive sites .
  • Low-Temperature Reactions : Conduct reactions below 0°C to slow racemization kinetics.
  • Chiral HPLC Analysis : Monitor stereochemical integrity post-synthesis .

Q. How can contradictions in reaction yields between acidic and basic hydrolysis be resolved?

Acidic hydrolysis yields higher decarboxylated products (90%) due to proton-driven decarboxylation, while basic hydrolysis favors partial ester cleavage (65%). To reconcile discrepancies:

  • Product Characterization : Use NMR to confirm decarboxylation (loss of CO₂ signal at ~170 ppm) vs. ester hydrolysis (appearance of -OH peaks).
  • Condition Tuning : For carboxylic acid derivatives, prioritize acidic conditions; for salt formation, use buffered basic systems .

Q. What strategies optimize Knoevenagel condensation for synthesizing polycyclic frameworks?

Key parameters for diastereoselective synthesis:

  • Base Selection : DBU in CH₂Cl₂ promotes enolate formation, enabling aza-Michael/Michael cascades (79% yield) .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the ester carbonyl.
  • Substrate Design : Electron-deficient aldehydes (e.g., nitrobenzaldehyde) improve electrophilicity for cyclization . Methodological Tip: Use DFT calculations to predict transition-state geometries and optimize reaction pathways.

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